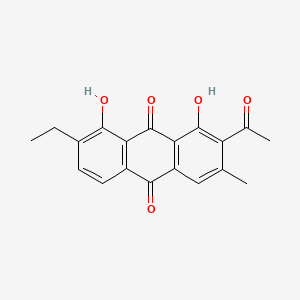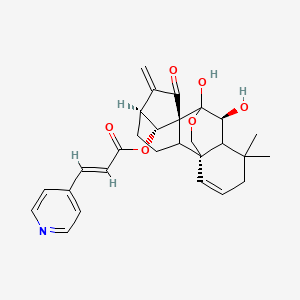
Anticancer agent 27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 27 is a potent compound known for its significant anticancer activity. It has shown promising results in inhibiting the growth of various cancer cell lines, including MDA-MB 231, K562, A549, HeLa, and L929 . This compound is part of a broader class of anticancer agents that target specific cellular mechanisms to inhibit cancer progression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 27 involves multiple steps, typically starting with the preparation of a core heterocyclic structure. The synthetic route often includes:
Formation of the core structure: This step involves the condensation of appropriate starting materials under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.
Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents whenever possible.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with enhanced anticancer activity.
Reduction: Formation of reduced derivatives with modified pharmacokinetic properties.
Substitution: Formation of substituted derivatives with improved selectivity and potency.
Aplicaciones Científicas De Investigación
Anticancer agent 27 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of new anticancer drugs and formulations
Mecanismo De Acción
The mechanism of action of Anticancer agent 27 involves multiple pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.
Pathways Involved: It interferes with key signaling pathways, including the PI3K/Akt/mTOR pathway, leading to the inhibition of cell growth and induction of apoptosis
Comparación Con Compuestos Similares
Anticancer agent 27 is unique compared to other similar compounds due to its:
Potency: It has shown higher potency against a range of cancer cell lines compared to other agents.
Selectivity: It exhibits greater selectivity for cancer cells over normal cells, reducing potential side effects.
Mechanism: It targets multiple pathways, making it effective against various types of cancer
List of Similar Compounds
Combrestatin A-4: Used as a control in studies, known for its anticancer activity.
Selenocyanate-containing compounds: Known for their chemopreventive and anticancer properties.
Anthraquinones: Used in the development of anticancer therapeutics .
This compound represents a promising avenue for cancer treatment, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.
Propiedades
Fórmula molecular |
C28H31NO6 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
[(1R,5S,8R,10S,18R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-14-en-18-yl] (E)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C28H31NO6/c1-16-18-6-7-19-26-12-4-11-25(2,3)21(26)23(32)28(33,34-15-26)27(19,22(16)31)24(18)35-20(30)8-5-17-9-13-29-14-10-17/h4-5,8-10,12-14,18-19,21,23-24,32-33H,1,6-7,11,15H2,2-3H3/b8-5+/t18-,19?,21?,23-,24+,26+,27-,28?/m0/s1 |
Clave InChI |
ZLITUQOOIXADIY-ILTHIUDQSA-N |
SMILES isomérico |
CC1(CC=C[C@]23C1[C@@H](C([C@]45C2CC[C@H]([C@H]4OC(=O)/C=C/C6=CC=NC=C6)C(=C)C5=O)(OC3)O)O)C |
SMILES canónico |
CC1(CC=CC23C1C(C(C45C2CCC(C4OC(=O)C=CC6=CC=NC=C6)C(=C)C5=O)(OC3)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


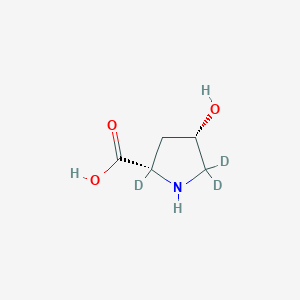
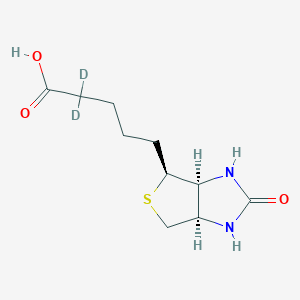
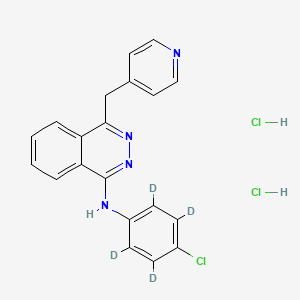
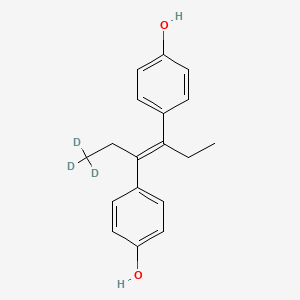


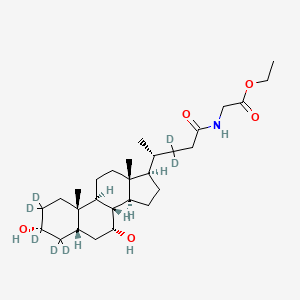
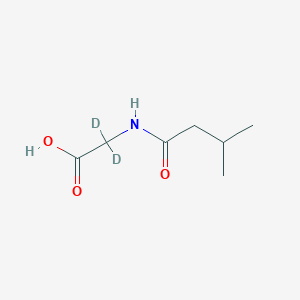

![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
